{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(4-methoxyphenyl)methyl]amine
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Overview
Description
{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(4-methoxyphenyl)methyl]amine is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(4-methoxyphenyl)methyl]amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution using a fluoroethyl halide.
Attachment of the Methoxyphenylmethylamine Moiety: This step involves the reaction of the pyrazole derivative with 4-methoxybenzylamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(4-methoxyphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(4-methoxyphenyl)methyl]amine has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Chemical Biology: Use as a probe to study biochemical pathways and molecular interactions.
Industrial Applications: Potential use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(4-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The fluoroethyl group can enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the methoxyphenylmethylamine moiety may interact with aromatic residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
- {[1-(2-chloroethyl)-1H-pyrazol-4-yl]methyl}[(4-methoxyphenyl)methyl]amine
- {[1-(2-bromoethyl)-1H-pyrazol-4-yl]methyl}[(4-methoxyphenyl)methyl]amine
Uniqueness
The presence of the fluoroethyl group in {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(4-methoxyphenyl)methyl]amine imparts unique properties such as increased metabolic stability and enhanced binding affinity compared to its chloro and bromo analogs. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H18FN3O |
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Molecular Weight |
263.31 g/mol |
IUPAC Name |
N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]-1-(4-methoxyphenyl)methanamine |
InChI |
InChI=1S/C14H18FN3O/c1-19-14-4-2-12(3-5-14)8-16-9-13-10-17-18(11-13)7-6-15/h2-5,10-11,16H,6-9H2,1H3 |
InChI Key |
WSLRQKNYWTYJDD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CN(N=C2)CCF |
Origin of Product |
United States |
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